![molecular formula C17H23NO2 B7628051 1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclic amino acid derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid is not fully understood. However, it has been suggested that it acts as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. It has also been reported to modulate the activity of the glutamatergic system, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid has been shown to affect various biochemical and physiological processes. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease the levels of glutamate in the brain, which may contribute to its antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid has several advantages for lab experiments. It is stable under standard laboratory conditions and can be easily synthesized using various methods. However, it has limitations, including its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid has several potential future directions for research. One direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to develop more efficient synthesis methods to improve its accessibility for research purposes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic benefits and limitations.
Synthesemethoden
The synthesis of 1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid has been achieved by various methods, including the use of catalytic hydrogenation and Grignard reagents. Catalytic hydrogenation of 1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid’s precursor, N-benzyl-4-piperidone, in the presence of a palladium catalyst has been reported as an efficient method for its synthesis. Grignard reagents have also been used to synthesize 1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid by reacting with cyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. Studies have also shown its potential as a treatment for cocaine addiction and other substance abuse disorders. Additionally, 1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(20)17(8-9-17)13-18-10-6-15(7-11-18)12-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQVHJAHBDFKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.